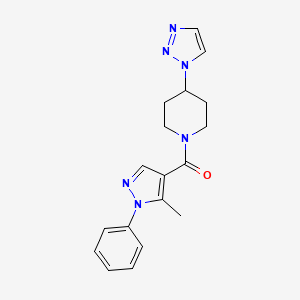
1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (BBTTP) is a synthetic compound with a variety of applications in scientific research. It is a heterocyclic compound with a fused ring structure, consisting of one piperidine ring and one 1H-1,2,3-triazole ring. BBTTP has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It has been shown to have a wide range of biochemical and physiological effects, and its unique properties make it a useful tool for laboratory experiments.
科学研究应用
1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of novel compounds for drug development, as well as in the study of biochemical pathways and enzymatic processes.
作用机制
The mechanism of action of 1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is not well understood. It is believed to interact with a variety of cellular proteins and enzymes, resulting in a range of biochemical and physiological effects. It is thought to interact with proteins involved in the regulation of gene expression, as well as proteins involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of a variety of genes, including those involved in the regulation of inflammation, apoptosis, and cell proliferation. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of fatty acids and cholesterol.
实验室实验的优点和局限性
The use of 1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in laboratory experiments has a number of advantages. It is a relatively low-cost compound, and it is easy to synthesize in a variety of ways. It is also a versatile compound, with a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not always possible to obtain a pure sample of this compound, and it can be difficult to separate from its byproducts. Additionally, its mechanism of action is not well understood, making it difficult to predict its effects in certain experiments.
未来方向
The use of 1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in scientific research is still in its early stages, and there are a number of potential future directions. It could be used in the development of novel drugs, as well as in the study of biochemical pathways and enzymatic processes. It could also be used to study the effects of environmental toxins on cellular processes and the development of resistance to drugs. Additionally, it could be used to study the effects of changes in gene expression on cellular processes, and to develop novel compounds for use in drug development.
合成方法
1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized in a number of ways. One method involves the reaction of 3-bromobenzoyl chloride with 1H-1,2,3-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of the desired compound and byproducts, which can be separated by column chromatography. Another method involves the reaction of 1H-1,2,3-triazole with 3-bromobenzoyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction also produces a mixture of the desired compound and byproducts, which can be separated by column chromatography.
属性
IUPAC Name |
(3-bromophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-7-4-13(5-8-18)19-9-6-16-17-19/h1-3,6,9-10,13H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCEXIHUJBJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B6521035.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6521039.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6521045.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6521050.png)
![N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521061.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6521071.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6521093.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide](/img/structure/B6521097.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)